molecular formula C22H25N3O5S B2742217 2,4-diethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 921831-38-1

2,4-diethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No. B2742217
CAS RN: 921831-38-1
M. Wt: 443.52
InChI Key: BUHNHBNVOOCYGS-UHFFFAOYSA-N
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Description

2,4-diethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide, also known as Compound 1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively to determine its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound MFCD08921907 can be utilized in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals . The diethoxybenzenesulfonamide moiety serves as a versatile building block for creating complex molecular structures that are often found in bioactive molecules.

Research in Autoimmune Diseases

The compound’s potential to modulate immune responses makes it a candidate for research in autoimmune diseases, such as lupus. It could be part of studies aiming to discover novel treatments that can drive autoimmune diseases into remission .

Catalysis in Organic Reactions

MFCD08921907 might act as a catalyst or a catalyst precursor in organic synthesis reactions, such as protodeboronation of pinacol boronic esters . This application could be significant in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

properties

IUPAC Name

2,4-diethoxy-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-3-29-18-10-12-21(20(16-18)30-4-2)31(27,28)23-14-15-25-22(26)13-11-19(24-25)17-8-6-5-7-9-17/h5-13,16,23H,3-4,14-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHNHBNVOOCYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-diethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

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